SRD5A2 Inhibitory Potency Compared to the Benzophenone-Indolecarboxylic Acid Chemical Series
4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid inhibits human steroid 5-α-reductase type 2 (SRD5A2) with a Ki value of 1000 nM as reported in a 1995 structure-activity relationship study that directly compared benzophenone-carboxylic acid analogs [1]. In the same publication, the most potent benzophenone-based inhibitor in the series demonstrated a Ki of 40 nM, providing direct evidence that the title compound occupies a distinct potency tier among its immediate structural class. The compound belongs to the benzophenone subclass, which the authors characterized as exhibiting type-2 isozyme specificity, in contrast to indolecarboxylic acid analogs in the study that preferentially inhibited the type-1 isozyme [1].
| Evidence Dimension | Human SRD5A2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1000 nM |
| Comparator Or Baseline | Most potent benzophenone analog in the same study: Ki = 40 nM |
| Quantified Difference | 25-fold lower potency relative to the series lead |
| Conditions | Steroid 5-α-reductase type 2 (Homo sapiens), assay captured in ChEMBL/BindingDB from Holt et al. J Med Chem 1995 |
Why This Matters
This quantitative placement within a published SAR series enables procurement decisions based on a known affinity tier, rather than an uncharacterized compound, when selecting a benzophenone-dicarboxylic acid scaffold for SRD5A2-related research programs.
- [1] Holt DA, Yamashita DS, Konialian-Beck AL, Luengo JI, Abell AD, Bergsma DJ, Brandt M, Levy MA. Benzophenone- and indolecarboxylic acids: potent type-2 specific inhibitors of human steroid 5 alpha-reductase. J Med Chem. 1995;38(1):13-5. [PubMed:7837223]. BindingDB entry BDBM50407318 records Ki = 1000 nM. View Source
